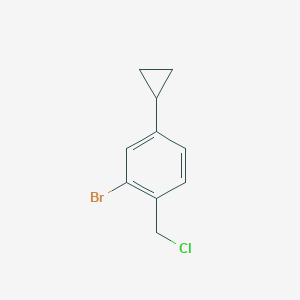![molecular formula C13H18N2O4 B15331786 3-[5-(2-carboxyethyl)-6-propan-2-ylpyrazin-2-yl]propanoic acid](/img/structure/B15331786.png)
3-[5-(2-carboxyethyl)-6-propan-2-ylpyrazin-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(2-carboxyethyl)-6-propan-2-ylpyrazin-2-yl]propanoic acid is a fascinating chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazine ring, a carboxyethyl group, and a propanoic acid moiety, contributing to its diverse reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-carboxyethyl)-6-propan-2-ylpyrazin-2-yl]propanoic acid typically involves multi-step organic reactions starting from simple precursors. One common method involves:
Formation of the Pyrazine Ring: : Starting with a substituted amine and α-diketone, the pyrazine ring is constructed via a condensation reaction under acidic or basic conditions.
Introduction of the Carboxyethyl Group: : The carboxyethyl group can be introduced through alkylation reactions, using appropriate alkyl halides in the presence of a strong base.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
On an industrial scale, the synthesis of this compound is optimized for yield and purity. This typically involves:
Catalysis: : Using catalysts to increase reaction rates and selectivity.
Controlled Environment: : Maintaining specific temperature and pressure conditions to favor desired reaction pathways.
Purification Techniques: : Employing techniques such as crystallization, distillation, and chromatography to ensure the final product's high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[5-(2-carboxyethyl)-6-propan-2-ylpyrazin-2-yl]propanoic acid undergoes various chemical reactions:
Oxidation: : This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids and ketones.
Reduction: : Reduction reactions using agents like lithium aluminium hydride can convert certain functional groups into alcohols or amines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acidic or basic conditions.
Reduction: : Lithium aluminium hydride, anhydrous solvents.
Substitution: : Various nucleophiles or electrophiles, often under controlled pH and temperature conditions.
Major Products Formed
Oxidation: : Carboxylic acids, ketones.
Reduction: : Alcohols, amines.
Substitution: : Substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[5-(2-carboxyethyl)-6-propan-2-ylpyrazin-2-yl]propanoic acid finds applications across multiple scientific disciplines:
Chemistry: : Used as an intermediate in organic synthesis, helping to construct more complex molecules.
Biology: : Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.
Medicine: : Explored for therapeutic potentials, such as anti-inflammatory or antimicrobial activities.
Industry: : Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets in biological systems. Its mechanism of action can involve:
Binding to Enzymes: : Modulating enzyme activity by acting as an inhibitor or activator.
Interaction with Receptors: : Influencing signal transduction pathways by binding to cellular receptors.
Pathway Modulation: : Affecting metabolic and signaling pathways by altering the concentration of key intermediates.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3-[5-(2-carboxyethyl)-6-propan-2-ylpyrazin-2-yl]propanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity. Similar compounds include:
3-(2-carboxyethyl)-6-propan-2-ylpyrazin-2-yl]propanoic acid: : Lacking one carboxyethyl group.
2,3,6-trisubstituted pyrazines: : Variations in substituent types and positions lead to different properties and applications.
Carboxyethylpyrazines: : Similar backbone structures but differing in additional functional groups.
These comparisons highlight how subtle changes in molecular structure can significantly impact a compound's chemical and biological properties.
Eigenschaften
Molekularformel |
C13H18N2O4 |
|---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
3-[5-(2-carboxyethyl)-6-propan-2-ylpyrazin-2-yl]propanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-8(2)13-10(4-6-12(18)19)14-7-9(15-13)3-5-11(16)17/h7-8H,3-6H2,1-2H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
BUCXVAWLHJOIQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=CN=C1CCC(=O)O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Dimethoxy-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15331725.png)



![2,7-Dibromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15331737.png)





![4-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15331792.png)


